molecular formula C18H17N3O3S B2836569 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021206-53-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2836569
CAS No.: 1021206-53-0
M. Wt: 355.41
InChI Key: OZJDCQHYVYATKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic chemical compound designed for research purposes, integrating a biphenyl sulfonamide moiety linked to a pyridazinone ring via an ethylenediamine linker. This structure is of significant interest in medicinal chemistry and drug discovery. The biphenyl component facilitates hydrophobic interactions with target protein pockets, while the sulfonamide group is a well-known pharmacophore in inhibitors of enzymes like carbonic anhydrases , which are targets in conditions such as cancer and epilepsy . The pyridazinone ring is a key structural feature that can engage in hydrogen bonding with enzymatic targets . Research on highly similar structural analogs has demonstrated potent multi-target inhibitory effects, showing promise in preclinical studies for modulating the MYC oncogene—a key driver in cell proliferation and survival for various cancers—and for inhibiting inflammatory enzymes such as COX-2 and 5-LOX . Furthermore, pyridazinone-containing compounds have been documented to act as covalent inhibitors by binding to specific cysteine residues on target proteins like PRMT5, a protein arginine methyltransferase considered a dependency in certain cancers . The ethylenediamine linker in the structure provides conformational flexibility, which may enable engagement with multiple biological targets. This compound is intended for research applications in oncology and immunology to investigate these mechanisms. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18-7-4-12-19-21(18)14-13-20-25(23,24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDCQHYVYATKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Therapeutic Applications

3.1 Cancer Treatment

Research indicates that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide exhibits potential as an anti-cancer agent. It has been shown to selectively target cancer cells with MTAP deletions, leading to synthetic lethality . The compound's IC50 values have been determined in various assays, demonstrating effective inhibition at concentrations as low as 12 μM .

3.2 Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound has been investigated for its role in modulating inflammation. Pyridazinone derivatives have been recognized for their ability to interact with formyl peptide receptors (FPRs), which play a significant role in immune response and inflammation regulation . This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: PRMT5 Inhibition

A study focused on the development of small molecule inhibitors for PRMT5 highlighted the effectiveness of this compound. The compound was validated through various biochemical assays, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), confirming its binding affinity and specificity towards PRMT5 .

Case Study 2: Modulation of FPRs

Further investigations into the modulation of FPRs revealed that derivatives of this compound can influence inflammatory responses. These studies demonstrated that modifications to the compound's structure could enhance its efficacy as an FPR agonist or antagonist, providing insights into designing targeted therapies for inflammatory conditions .

Activity IC50 Value Target Reference
PRMT5 Inhibition12 μMPRMT5-PBM Interface
FPR Agonist ActivityVariesFormyl Peptide Receptors

Table 2: Structural Modifications and Their Effects

Modification Effect on Potency Solubility Reference
Aryl Ring SubstitutionModerate reductionImproved
Acetamide ModificationSignificant improvementVariable

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare "N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide" with three analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications:

Compound Key Structural Features Physicochemical Data Inferred Activity
Target Compound Biphenyl sulfonamide + pyridazinone-ethyl spacer Not provided in evidence Likely enzyme inhibition or CNS modulation
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Biphenyl fluoroprofen + indole-ethyl spacer (amide bond) Synthetic yield not specified Anti-inflammatory or COX inhibition potential
Compound 7 () Biphenyl sulfonamide + benzylpiperazine-ethyl spacer M.P. 101–103°C; ESI-MS: 436.36 (M + H)+ Multitarget CNS ligands (e.g., acetylcholinesterase inhibition)
Compound 2f () Biphenyl sulfonamide + tetramethylpiperidinyl-oxyethyl spacer + dual sulfonamide groups 66% synthetic yield; purified via chromatography Radical scavenging or redox modulation

Key Comparisons :

Core Scaffold: The target compound and Compound 7 share the biphenyl sulfonamide core, but differ in substituents: pyridazinone vs. benzylpiperazine. Pyridazinone’s electron-deficient aromatic ring may enhance hydrogen bonding with targets (e.g., kinases), whereas benzylpiperazine in Compound 7 could improve solubility and CNS penetration. Compound 2f introduces a sterically hindered tetramethylpiperidinyl group, which may reduce metabolic degradation compared to the target’s pyridazinone.

This suggests that steric and electronic factors in the pyridazinone derivative may require optimized coupling conditions.

Physicochemical Properties: Compound 7 has a melting point (101–103°C) indicative of moderate crystallinity, likely due to the benzylpiperazine’s flexibility. The fluorinated biphenyl in ’s compound may enhance metabolic stability compared to the non-fluorinated biphenyl in the target.

Biological Implications :

  • Compound 7 ’s benzylpiperazine moiety is a common feature in acetylcholinesterase inhibitors (e.g., donepezil hybrids), suggesting the target compound could be repurposed for Alzheimer’s research with structural tweaks.
  • The dual sulfonamide groups in Compound 2f might confer dual-target activity, whereas the target’s single sulfonamide may prioritize selectivity.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR): The pyridazinone ring’s electron-withdrawing nature could modulate sulfonamide acidity, affecting target binding. Comparative studies with Compound 7’s benzylpiperazine are needed to validate this hypothesis.
  • Pharmacokinetics: No data on the target compound’s solubility, logP, or blood-brain barrier permeability are available. Analogous compounds (e.g., Compound 2f) suggest that bulky substituents may improve stability but reduce bioavailability.
  • Synthetic Optimization : The absence of yield data for the target compound highlights a critical gap. Lessons from Compound 2f ’s purification (20:1 pentane/diethyl ether) could guide future synthetic routes.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a biphenyl moiety and a sulfonamide group. This unique structure is believed to contribute to its biological activities, including anticancer and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and cyclooxygenase (COX) enzymes, which play crucial roles in inflammation and tumor progression .
  • Modulation of Signaling Pathways : Research indicates that this compound can modulate signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to inhibit the activation of c-Met and the downstream AKT signaling pathway, which are critical in cancer cell survival and proliferation .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyridazinone derivatives, including this compound:

  • Cell Proliferation Inhibition : The compound exhibits potent antiproliferative activity against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against specific cancer types .
CompoundCell LineIC50 (μM)Mechanism
This compoundMHCC97H0.002c-Met inhibition
Other Pyridazinone DerivativeA5490.013AKT pathway modulation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in recent studies:

  • Multi-target Inhibition : It has been identified as a multi-target inhibitor affecting COX-2 and 5-lipoxygenase (5-LOX), which are pivotal in the inflammatory response. This suggests its utility in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies underscore the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in MHCC97H cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, and what key intermediates are involved?

The synthesis involves a multi-step process:

  • Pyridazinone ring formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) to generate the 6-oxopyridazin-1(6H)-yl core .
  • Sulfonamide coupling : The pyridazinone intermediate is reacted with [1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to form the sulfonamide bond .
  • Ethyl linker introduction : A nucleophilic substitution or alkylation step attaches the ethyl bridge between the pyridazinone and sulfonamide groups . Key intermediates include the pyridazinone derivative and the sulfonyl chloride precursor.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by resolving peaks corresponding to the pyridazinone ring (δ 6.5–7.5 ppm), sulfonamide protons (δ 2.8–3.5 ppm), and biphenyl aromatic signals .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 381.36 for C20H16FN3O4) validate the molecular formula .

Q. What primary biological activities have been reported for this compound?

  • Anticancer : Inhibits tumor growth via MYC oncogene modulation in vitro (IC50 values range 1–10 μM in cancer cell lines) .
  • Anti-inflammatory : Multi-target inhibition of COX-2, 5-LOX, and carbonic anhydrase isoforms (e.g., CA IX/XII) with IC50 < 1 μM in enzymatic assays .
  • Neuroprotective : Reduces neuroinflammation in Alzheimer’s disease models by suppressing TNF-α and IL-6 production .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity compared to THF due to better sulfonyl chloride solubility .
  • Temperature control : Maintaining 0–5°C during sulfonamide formation minimizes side reactions (e.g., hydrolysis) .
  • Base choice : Triethylamine outperforms NaOH in non-aqueous systems by avoiding emulsion formation . Yield improvements from 38% to 65% have been reported by adjusting these parameters .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate enzyme inhibition (e.g., Ellman assay for acetylcholinesterase) with cellular models (e.g., ThT fluorescence for Aβ aggregation) to confirm target engagement .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify structure-activity relationships (SAR) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding modes to targets like COX-2 (PDB ID: 5KIR) and MYC-DNA G-quadruplexes .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg120 in COX-2) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with anti-inflammatory potency .

Q. How can structural modifications enhance blood-brain barrier (BBB) penetration for neuroprotection studies?

  • LogP optimization : Introduce lipophilic groups (e.g., methyl or fluorine substituents) to increase LogP from 2.1 to 3.5, improving BBB permeability .
  • P-glycoprotein evasion : Replace basic amines with neutral moieties (e.g., dimethylamino groups) to reduce efflux transporter recognition .
  • In silico predictors : Use tools like SwissADME to prioritize analogs with favorable BBB score (>0.3) .

Methodological Considerations

Q. What experimental designs are recommended for assessing multi-target inhibition in anti-inflammatory studies?

  • Panel screening : Test the compound against COX-1/2, 5-LOX, and carbonic anhydrase isoforms (CA I, II, IX, XII) in parallel .
  • Cellular inflammation models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression (ELISA) and NF-κB activation (luciferase reporter) .
  • Selectivity ratios : Calculate IC50 ratios (e.g., COX-2/COX-1 > 50 indicates reduced gastrointestinal toxicity) .

Q. How should researchers address instability of the pyridazinone core during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Light protection : Use amber vials to avoid photodegradation of the conjugated pyridazinone-sulfonamide system .
  • Stability assays : Monitor purity via HPLC every 3 months; degradation >5% warrants reformulation .

Data Interpretation and Validation

Q. What approaches validate target engagement in vivo for this compound?

  • Pharmacodynamic markers : Measure MYC protein downregulation in tumor xenografts (Western blot) or prostaglandin E2 (PGE2) levels in serum .
  • Isotope labeling : Synthesize a 14C-labeled analog for biodistribution studies to confirm brain penetration in rodent models .
  • Knockout models : Compare efficacy in wild-type vs. COX-2−/− mice to establish target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.